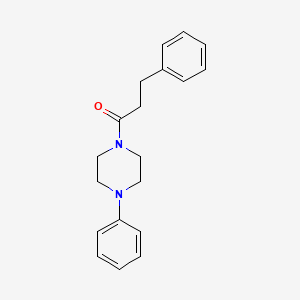
2-(2-氯苯氧基)-N-(4-甲基-3-硝基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related acetamide compounds often involves specific reactions and conditions. For example, the Dakin–West reaction has been utilized for synthesizing similar compounds, providing a method that requires moderate conditions and a lower cost of catalysts, as seen in the synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides (Tian et al., 2014). Although this specific reaction may not directly apply to 2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide, it provides insight into potential synthetic routes for related compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific bond formations and geometries. For example, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding within the molecule and several intermolecular interactions, contributing to its crystal packing (Jansukra et al., 2021). These structural features are crucial for understanding the physical and chemical behaviors of the compound.
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds often depend on their functional groups and molecular structure. The reactivity can be influenced by substituents on the phenyl rings and the presence of electron-withdrawing or donating groups. For instance, the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provided insights into intramolecular hydrogen bonds and electronic behaviors in solution, which are essential for understanding the chemical properties of similar compounds (Romero & Margarita, 2008).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and solvatochromic effects, are influenced by their molecular structure. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects upon varying solvent polarity, indicating the compound's interaction with different solvents and its potential use in understanding solute-solvent interactions (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of acetamide compounds, such as reactivity, stability, and potential for forming hydrogen bonds, are pivotal for their applications and behaviors in various chemical contexts. Studies like the one on 2,2-Dichloro-N-(3-nitrophenyl)acetamide provide insights into the conformation of the N—H bond and its implications for intermolecular interactions (Gowda, Foro, & Fuess, 2008), which are crucial for understanding the compound's chemical properties.
科学研究应用
溶剂变色和氢键
- 溶剂变色和氢键作用: 一项关于杂芳族化合物溶剂变色性的研究,包括分叉氢键对溶液中红外光谱和偶极矩的影响,阐明了在各种条件下类似于“2-(2-氯苯氧基)-N-(4-甲基-3-硝基苯基)乙酰胺”的化合物中复杂的相互作用和平衡转变,强调了溶剂相互作用和氢键在理解其行为中的重要性 (Krivoruchka 等人,2004).
晶体结构分析
- 晶体结构和构象: 对类似乙酰胺化合物(如“2-氯-N-(3-甲基苯基)乙酰胺”)中 N—H 键构象的研究,提供了对分子几何结构、氢键和晶体堆积的见解,这对于理解“2-(2-氯苯氧基)-N-(4-甲基-3-硝基苯基)乙酰胺”的结构特征和潜在相互作用至关重要 (Gowda 等人,2007).
生物活性
- 抗癌、抗炎和镇痛活性: 一项关于 2-(取代苯氧基)乙酰胺衍生物合成的重要研究揭示了潜在的抗癌、抗炎和镇痛活性。这项研究突出了与“2-(2-氯苯氧基)-N-(4-甲基-3-硝基苯基)乙酰胺”具有结构相似性的化合物的治疗潜力,为开发新的治疗剂提供了途径 (Rani 等人,2014).
分子对接和合成
- 抗癌药物开发和分子对接: 相关乙酰胺化合物的合成和结构阐明,以及针对特定受体的计算机建模,强调了结构分析和分子对接研究在抗癌药物开发中的重要性。这种方法可以应用于“2-(2-氯苯氧基)-N-(4-甲基-3-硝基苯基)乙酰胺”,以探索其作为治疗剂的潜力 (Sharma 等人,2018).
光反应和溶剂效应
- 不同溶剂中的光反应: 对相关化合物(如氟他胺)在不同溶剂中的光反应的研究,突出了溶剂对光稳定性和光降解途径的影响。了解这些反应对于开发需要光稳定性或特定光反应性质的应用至关重要 (Watanabe 等人,2015).
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-11(8-13(10)18(20)21)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLGDAZAWNWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6044951 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)


![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)
![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)